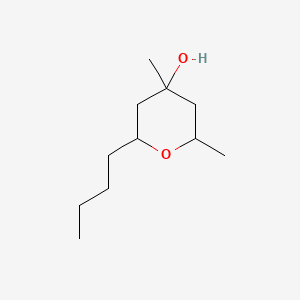

2-Butyltetrahydro-4,6-dimethyl-2H-pyran-4-ol

Beschreibung

2-Butyltetrahydro-4,6-dimethyl-2H-pyran-4-ol (CAS: 84473-82-5) is a substituted tetrahydropyran derivative characterized by a hydroxyl group at position 4, a butyl chain at position 2, and methyl groups at positions 4 and 6 on the pyran ring . It is commercially available with 96% purity from suppliers such as Alfa Chemistry and BOC Sciences, indicating its use as a specialty chemical in research and industrial applications .

Eigenschaften

CAS-Nummer |

84473-82-5 |

|---|---|

Molekularformel |

C11H22O2 |

Molekulargewicht |

186.29 g/mol |

IUPAC-Name |

2-butyl-4,6-dimethyloxan-4-ol |

InChI |

InChI=1S/C11H22O2/c1-4-5-6-10-8-11(3,12)7-9(2)13-10/h9-10,12H,4-8H2,1-3H3 |

InChI-Schlüssel |

GLZDYSFULFXMRT-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCC1CC(CC(O1)C)(C)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reduction of 2,6-Dimethyltetrahydro-4H-pyran-4-one

A closely related compound, 2,6-dimethyltetrahydro-2H-pyran-4-ol , is synthesized by reduction of the corresponding ketone, 2,6-dimethyltetrahydro-4H-pyran-4-one, using sodium triacetoxyborohydride in the presence of acetic acid in 1,2-dichloroethane at room temperature for 20 hours. This method yields the alcohol with high efficiency (98% yield) as a colorless oil.

| Step | Reagents/Conditions | Outcome | Yield |

|---|---|---|---|

| 1 | 2,6-Dimethyltetrahydro-4H-pyran-4-one (3 g) in DCE (60 mL) | Starting material | - |

| 2 | Sodium triacetoxyborohydride (14.88 g), Acetic acid (8.1 mL), RT, 20 h | Reduction to 2,6-dimethyltetrahydro-2H-pyran-4-ol | 98% |

This method is a benchmark for preparing the tetrahydropyran-4-ol core and can be adapted for the butyl-substituted analog by modifying the starting ketone or by subsequent alkylation steps.

Alkylation and Ring Construction Strategies

For the butyl-substituted derivative, synthetic routes often involve:

- Starting from a suitable tetrahydropyranone or dihydropyran intermediate.

- Introduction of the butyl group at position 2 via nucleophilic substitution or organometallic addition.

- Control of stereochemistry during ring closure and substitution to ensure the correct configuration of the 2-butyltetrahydro-4,6-dimethyl-2H-pyran-4-ol.

While specific detailed protocols for the butyl derivative are less commonly published, suppliers report availability of the compound with high purity (≥98% assay), indicating established synthetic routes.

Advanced Synthetic Procedures from Literature

Recent synthetic methodologies for related tetrahydropyran derivatives involve:

- Use of hydrazone intermediates and boronic acid coupling under mild conditions.

- Catalytic hydrogenation or selective reduction steps to install hydroxyl groups.

- Purification by column chromatography to isolate the desired stereoisomer.

These methods emphasize mild reaction conditions, high selectivity, and scalability, which are critical for pharmaceutical intermediate synthesis.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The reduction of pyranones with sodium triacetoxyborohydride is a well-established, high-yielding method for preparing tetrahydropyran-4-ols with controlled stereochemistry.

- Introduction of the butyl substituent at position 2 requires careful control of reaction conditions to avoid side reactions and to maintain ring integrity.

- Purification techniques such as silica gel chromatography are essential to isolate the pure stereoisomer due to the possibility of diastereomer formation.

- The compound is commercially available with high purity, indicating that industrial-scale synthesis methods are optimized but proprietary.

- Recent advances in organometallic and hydrazone-based coupling reactions provide alternative routes that may offer better selectivity or functional group tolerance.

Analyse Chemischer Reaktionen

Reaktionstypen

2-Butyltetrahydro-4,6-dimethyl-2H-pyran-4-ol kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Verbindung kann zu entsprechenden Ketonen oder Aldehyden oxidiert werden.

Reduktion: Reduktionsreaktionen können sie in Alkohole oder andere reduzierte Formen umwandeln.

Substitution: Sie kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Gängige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden häufig verwendet.

Substitution: Verschiedene Nucleophile können für Substitutionsreaktionen verwendet werden, abhängig vom gewünschten Produkt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu Ketonen oder Aldehyden führen, während die Reduktion Alkohole erzeugen kann.

Wissenschaftliche Forschungsanwendungen

2-Butyltetrahydro-4,6-dimethyl-2H-pyran-4-ol hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Sie wird als Zwischenprodukt in der organischen Synthese verwendet, insbesondere bei der Synthese komplexer Moleküle.

Biologie: Diese Verbindung kann in der Untersuchung biologischer Pfade und Mechanismen verwendet werden.

Industrie: Sie wird bei der Herstellung von Duftstoffen und Aromastoffen verwendet.

Wirkmechanismus

Der Wirkungsmechanismus von 2-Butyltetrahydro-4,6-dimethyl-2H-pyran-4-ol beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Pfaden. Der genaue Mechanismus kann je nach Kontext, in dem er verwendet wird, variieren. Beispielsweise kann er in biologischen Systemen mit Enzymen oder Rezeptoren interagieren, um seine Wirkung auszuüben. In chemischen Reaktionen kann er je nach Reaktionsbedingungen als Nucleophil oder Elektrophile wirken .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Comparison

The table below highlights key structural differences between 2-Butyltetrahydro-4,6-dimethyl-2H-pyran-4-ol and related pyran derivatives:

| Compound Name | Molecular Formula | Molecular Weight | Key Functional Groups |

|---|---|---|---|

| 2-Butyltetrahydro-4,6-dimethyl-2H-pyran-4-ol | C₁₁H₂₂O₂ | 186.29 | Hydroxyl, butyl, dimethyl |

| Tetrahydro-2H-pyran-4-ol (CAS 2081-44-9) | C₅H₁₀O₂ | 102.13 | Hydroxyl, unsubstituted pyran ring |

| 3-(4-Methoxybenzoyl)-7-methyl-3,4-dihydro-2H-pyrano[4,3-b]pyran-5-one (8b) | C₁₆H₁₄O₄ | 270.28 | Ketone, methoxybenzoyl, fused pyran rings |

| 2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile (11a) | C₁₆H₁₃N₅O₂ | 307.31 | Amino, hydroxyl, cyano, phenyl |

Key Observations :

- The target compound’s butyl and dimethyl groups enhance lipophilicity and steric bulk compared to the simpler Tetrahydro-2H-pyran-4-ol .

- Compound 8b features a fused pyran ring system and a methoxybenzoyl group, contributing to its higher molecular weight and carbonyl reactivity (IR peaks at 1704, 1678 cm⁻¹) .

Physical and Spectral Properties

| Compound Name | Density (g/cm³) | Melting Point (°C) | IR Spectral Data (cm⁻¹) | MS Fragments (m/z) |

|---|---|---|---|---|

| 2-Butyltetrahydro-4,6-dimethyl-2H-pyran-4-ol | Not reported | Not reported | Not available | Not available |

| Tetrahydro-2H-pyran-4-ol | 1.0776 (12.5°C) | 60.5 (0.7 Torr) | Not reported | Not reported |

| Compound 8b | Not reported | Not reported | 1704 (C=O), 1678 (C=O) | 270 (M⁺), 165 (base peak) |

| Compound 11a | Not reported | Not reported | Not reported | Not reported |

Analysis :

Reactivity Insights :

- The target compound’s substituents may hinder nucleophilic attack at the hydroxyl group compared to unsubstituted analogs.

- Compound 11a’s cyano groups facilitate further functionalization, a trait absent in the target compound .

Biologische Aktivität

2-Butyltetrahydro-4,6-dimethyl-2H-pyran-4-ol, a compound with the molecular formula and a molecular weight of approximately 186.29 g/mol, has garnered interest in various biological research contexts. This article delves into its biological activity, synthesis, and potential applications, supported by data tables and findings from relevant studies.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 186.2912 g/mol |

| IUPAC Name | 2-butyltetrahydro-4,6-dimethyl-2H-pyran-4-ol |

| CAS Number | 84473-82-5 |

Synthesis

The synthesis of 2-butyltetrahydro-4,6-dimethyl-2H-pyran-4-ol typically involves the use of specific reagents under controlled conditions. For example, the compound can be synthesized through the intramolecular Michael addition reaction of suitable precursors. The reaction conditions often include solvents like dichloromethane and catalysts such as Lewis acids to facilitate the process .

Antimicrobial Properties

Research indicates that compounds related to pyran derivatives exhibit significant antimicrobial activity. Studies have shown that certain pyranones demonstrate efficacy against various pathogens:

Cytotoxicity Studies

Cytotoxicity assessments have been performed on various derivatives of pyran compounds. For instance, certain analogs have demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, indicating a potential therapeutic window for cancer treatment .

Study on Antiparasitic Activity

A comprehensive study evaluated a library of pyran derivatives for their antiparasitic activities against several pathogens including Leishmania donovani and Trypanosoma brucei. The results indicated that some compounds exhibited moderate to high activity levels, with selectivity indices suggesting favorable therapeutic profiles .

The proposed mechanism of action for pyran derivatives involves their interaction with cellular targets such as enzymes or receptors. The structural features of these compounds enhance their binding affinity to biological targets, modulating enzyme activities which can lead to therapeutic effects against infections and diseases .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Butyltetrahydro-4,6-dimethyl-2H-pyran-4-ol?

- Methodological Answer : The compound can be synthesized via refluxing precursor molecules in solvents like xylene or ethanol under controlled conditions. For example, a procedure involving reflux with chloranil in xylene (25–30 hours) followed by purification via recrystallization from methanol is adaptable for this compound . Retrosynthetic analysis using AI-powered tools (e.g., Reaxys or Pistachio models) can predict feasible routes by leveraging analogous pyran derivatives, such as Diels-Alder reactions or aldol condensations .

Q. Which spectroscopic techniques are recommended for structural characterization?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm substituent positions and stereochemistry, FT-IR to identify hydroxyl and ether functional groups, and high-resolution mass spectrometry (HRMS) to verify molecular weight. Computational tools like PubChem’s canonical SMILES or InChIKey can cross-validate structural assignments .

Q. How can common impurities be removed during synthesis?

- Methodological Answer : Impurities such as unreacted starting materials or by-products are typically removed via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from polar solvents like methanol or ethanol. NaOH washes may separate acidic impurities .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

- Methodological Answer : Systematic variation of solvent polarity (e.g., switching from xylene to DMF), temperature (reflux vs. microwave-assisted heating), and catalysts (e.g., Lewis acids like BF₃·Et₂O) can enhance yield. Kinetic studies via TLC monitoring at intervals (e.g., every 2 hours) help identify optimal reaction times .

Q. What mechanistic insights explain by-product formation during synthesis?

- Methodological Answer : By-products may arise from quinone methide intermediates in Diels-Alder reactions or aldol condensation side reactions . Isotopic labeling (e.g., deuterated solvents) and trapping experiments (e.g., using dienophiles) can elucidate pathways .

Q. How to resolve contradictions in bioactivity or spectral data?

- Methodological Answer : Cross-validate using 2D NMR (COSY, HSQC) to resolve overlapping signals and X-ray crystallography for absolute configuration. For bioactivity discrepancies, reassay under controlled conditions (e.g., pH, temperature) and compare with structurally similar compounds .

Data Contradiction Analysis

Q. How to address conflicting results in computational vs. experimental spectral data?

- Methodological Answer : Reconcile discrepancies by refining computational parameters (e.g., DFT functional B3LYP/6-311+G(d,p)) and validating with experimental NOESY for stereochemical assignments. PubChem’s computed data (e.g., SMILES) should align with experimental spectra .

Q. Why do biological assays show variable activity across studies?

- Methodological Answer : Variability may stem from stereochemical purity (e.g., enantiomeric excess) or solvent residues affecting assay conditions. Repurify the compound (>99% HPLC purity) and standardize bioassay protocols (e.g., cell line selection, incubation time) .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.